5-Aminobiphenyl-3-carboxylic acid ethylamide
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Overview
Description
5-Aminobiphenyl-3-carboxylic acid ethylamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group at the 5-position and an ethylamide group at the 3-position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobiphenyl-3-carboxylic acid ethylamide can be achieved through several synthetic routes. One common method involves the reaction of 5-aminobiphenyl-3-carboxylic acid with ethylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of greener solvents and catalysts can be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Aminobiphenyl-3-carboxylic acid ethylamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The biphenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the use of catalysts, such as iron(III) chloride (FeCl3) for halogenation or sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
5-Aminobiphenyl-3-carboxylic acid ethylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Aminobiphenyl-3-carboxylic acid ethylamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure can interact with hydrophobic regions of proteins or cell membranes. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl-3-carboxylic acid ethylamide: Similar structure but with the amino group at the 4-position.
5-Aminobiphenyl-2-carboxylic acid ethylamide: Similar structure but with the carboxylic acid group at the 2-position.
5-Aminobiphenyl-3-carboxylic acid methylamide: Similar structure but with a methylamide group instead of an ethylamide group.
Uniqueness
5-Aminobiphenyl-3-carboxylic acid ethylamide is unique due to the specific positioning of the amino and ethylamide groups on the biphenyl structure. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-N-ethyl-5-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-17-15(18)13-8-12(9-14(16)10-13)11-6-4-3-5-7-11/h3-10H,2,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQOFSPAVUCSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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